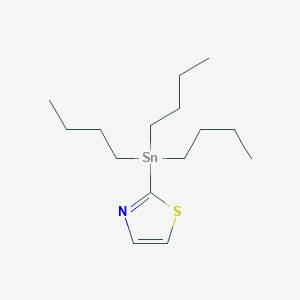

2-(Tributylstannyl)thiazole

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

属性

IUPAC Name |

tributyl(1,3-thiazol-2-yl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C4H9.C3H2NS.Sn/c3*1-3-4-2;1-2-5-3-4-1;/h3*1,3-4H2,2H3;1-2H; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUOFQGMXQCSPPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=NC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H29NSSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10376849 | |

| Record name | 2-(Tributylstannyl)thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10376849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121359-48-6 | |

| Record name | 2-(Tributylstannyl)thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10376849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tributyl(1,3-thiazol-2-yl)stannane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Power of Organotin Reagents in Synthesis

Organotin reagents, also known as stannanes, are compounds containing a tin-carbon bond. sigmaaldrich.com They are particularly valued in palladium-catalyzed cross-coupling reactions, a powerful class of reactions that forge new carbon-carbon bonds. sigmaaldrich.com The Stille reaction, a prominent example of such a coupling, has been widely used since its discovery to construct complex natural products and novel molecules for drug discovery. sigmaaldrich.comlibretexts.org The stability of organotin reagents in air and their ready availability, either commercially or through established synthetic routes, contribute to their widespread use in organic synthesis. libretexts.orgwikipedia.org

Thiazoles: a Privileged Scaffold in Science

The thiazole (B1198619) ring, a five-membered heterocycle containing both sulfur and nitrogen atoms, is a recurring motif in a vast array of biologically active compounds and advanced materials. researchgate.netnih.govnumberanalytics.com This structural unit is present in numerous natural products and is a key component of many FDA-approved drugs, highlighting its significance in medicinal chemistry. nih.govnih.govacs.org Thiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govnumberanalytics.comnih.gov Beyond the realm of medicine, thiazole-based compounds are also integral to the development of functional materials such as conductive polymers and organic light-emitting diodes (OLEDs). numberanalytics.com

2 Tributylstannyl Thiazole: a Versatile Synthetic Intermediate

Direct Stannylation Approaches

Direct stannylation of thiazole typically involves the reaction of a suitable thiazole precursor with a tributyltin reagent. One common approach is the reaction of thiazole with tributylstannyl chloride in the presence of a base. Another significant direct method is the palladium-catalyzed Stille coupling reaction. This reaction enables the coupling of tributyltin reagents with halogenated thiazoles, such as 2-iodothiazole or 2-bromothiazole. For instance, the reaction of 2-iodothiazole with hexabutylditin in the presence of a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) can form this compound with high efficiency. smolecule.com This method is favored for its mild reaction conditions, often ranging from room temperature to 80°C, and its compatibility with a variety of functional groups. smolecule.com However, to prevent catalyst deactivation, these reactions require the strict exclusion of oxygen and moisture. smolecule.com

Indirect Synthetic Routes

Indirect synthetic routes to this compound often proceed through the formation of an organometallic intermediate, which is then quenched with a tributyltin electrophile. A prevalent method involves the lithiation of the thiazole ring at the 2-position, followed by stannylation. For example, 5-methylthiazole (B1295346) can be treated with a strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) at low temperatures (typically -78°C to 0°C) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF) to generate the 2-lithio intermediate. This highly reactive species is then reacted with tributyltin chloride (Bu3SnCl) to yield 5-methyl-2-(tributylstannyl)thiazole. This method offers good yields, generally in the range of 60-85%, after purification by column chromatography.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The efficiency and selectivity of the synthesis of this compound are highly dependent on the reaction conditions. Optimization of parameters such as solvent, catalyst system, temperature, and reaction time is crucial for maximizing the yield and purity of the desired product.

Influence of Solvents in Stannylation Reactions

The choice of solvent plays a critical role in stannylation reactions. Anhydrous polar aprotic solvents like tetrahydrofuran (THF) and dimethylformamide (DMF) are commonly employed. THF is often the solvent of choice for indirect routes involving lithiation, as it effectively solvates the organolithium intermediate. In palladium-catalyzed Stille couplings, solvents such as toluene (B28343) or THF are frequently used. The polarity of the solvent can influence the reaction rate and selectivity by affecting the solubility of the reactants and the stability of the intermediates. rsc.org Research has also explored the use of more sustainable solvents, like eucalyptol, as a viable alternative to common organic solvents in Stille cross-coupling reactions. researchgate.net

Catalyst Systems for Improved Efficiency

In direct stannylation methods like the Stille coupling, the catalyst system is paramount. Palladium complexes are the most widely used catalysts. smolecule.com Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) and bis(triphenylphosphine)palladium(II) chloride (Pd(PPh3)2Cl2) are common choices. smolecule.com The efficiency of the catalyst can be significantly enhanced under certain conditions. For example, using palladium(II) acetate (B1210297) with tri-o-tolylphosphine (B155546) as a ligand under microwave-assisted conditions has been shown to achieve high turnover numbers. smolecule.com While less common for the direct synthesis of stannylated thiazoles, nickel-based catalysts offer a more cost-effective alternative, though they may have lower functional group tolerance. smolecule.com

Temperature and Time Profile Optimization

Optimizing the temperature and reaction time is essential for maximizing yield and minimizing side reactions. In the lithiation-stannylation route, the initial lithiation step is typically carried out at a very low temperature, around -78°C, to ensure regioselectivity and prevent decomposition of the organolithium intermediate. The subsequent stannylation is then allowed to proceed at a slightly higher temperature, from 0°C to room temperature. The total reaction time for this method is generally between 12 and 24 hours. For Stille coupling reactions, temperatures can range from room temperature to 120°C, with reaction times of 12 to 24 hours being typical. It has been noted that in some Stille couplings, yields can plateau at around 110°C after 18 hours. Prolonged heating, however, can lead to the decomposition of the tin reagent and a reduction in yield.

Table 1: Comparison of Synthetic Routes for this compound Derivatives

| Synthetic Route | Precursor | Reagents | Typical Solvent | Temperature Range | Reported Yield |

|---|---|---|---|---|---|

| Direct Stannylation (Stille Coupling) | 2-Iodothiazole | Hexabutylditin, Pd(PPh3)4 | Toluene | RT - 80°C | High |

| Indirect Synthesis (Lithiation-Stannylation) | 5-Methylthiazole | n-BuLi or LDA, Bu3SnCl | Anhydrous THF | -78°C to RT | 60-85% |

Palladium-Catalyzed Cross-Coupling Reactions

The Stille coupling, or Migita-Kosugi-Stille coupling, stands as a cornerstone of carbon-carbon bond formation in organic synthesis. This palladium-catalyzed reaction joins an organotin compound with an organic halide or triflate. numberanalytics.com Discovered by John K. Stille in the 1970s, its versatility allows for the coupling of a wide array of substrates, including aryl, vinyl, and alkyl groups, rendering it a pivotal tool for constructing complex molecules. numberanalytics.com

Stille Coupling (Migita-Kosugi-Stille Coupling)

The general catalytic cycle of the Stille reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. numberanalytics.comlumenlearning.com The palladium catalyst, typically in its Pd(0) oxidation state, initiates the cycle. numberanalytics.com

The transmetalation step is a critical phase in the Stille coupling's catalytic cycle, where the organic group from the organotin reagent is transferred to the palladium(II) complex. This process is often the rate-determining step of the reaction.

The catalytic cycle commences with the oxidative addition of an organic halide or triflate (R'-X) to the active Pd(0) catalyst. numberanalytics.comopenochem.org This step forms a palladium(II) complex where both the R' group and the halide/triflate (X) are bound to the palladium center. openochem.org The palladium atom's electron count increases from a coordinatively unsaturated state to a more stable, saturated 18-electron state in some cases. openochem.org The reactivity of the organic halide is a crucial factor, with aryl iodides generally undergoing oxidative addition more readily than aryl bromides or chlorides. acs.org

Following oxidative addition, the pivotal transmetalation step occurs. The organotin compound, in this case, this compound, reacts with the palladium(II) complex. The thiazole group is transferred from the tin atom to the palladium center, and the tributyltin moiety departs with the halide or triflate. numberanalytics.com The rate of this step is influenced by several factors, including the nature of the ligands on the palladium and the groups attached to the tin atom. Less electronegative and more polarizable groups on the tin atom, such as the thiazole ring, generally transfer more readily. The tributyl groups typically act as "dummy" ligands and are less prone to transfer. nih.gov The electrophilicity of the palladium(II) complex also plays a significant role; more electrophilic palladium centers, often achieved with less electron-donating ligands, facilitate a faster transmetalation. acs.orgscispace.com

The general mechanism for the Stille reaction is depicted below: R-SnR'₃ + R''-X → R-R'' + R'₃Sn-X (catalyzed by Pd(0)) numberanalytics.com

The final step in the catalytic cycle is reductive elimination. The two organic groups (the thiazole from the organostannane and the R' group from the organic halide) coupled on the palladium(II) center are expelled as the new carbon-carbon bonded product. numberanalytics.comopenochem.org This process regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle. openochem.org The rate of reductive elimination can be influenced by the nature of the coupled groups and the supporting ligands. pitt.edu In some specialized cases, this step can be induced by external stimuli like visible light. nih.govacs.org

Catalyst Systems and Ligand Design for Stille Coupling

The choice of the palladium catalyst and its associated ligands is critical for the success and efficiency of the Stille coupling. numberanalytics.com While Pd(PPh₃)₄ is a commonly used and stable catalyst, other sources like Pd(OAc)₂ are also frequently employed, often in combination with phosphine (B1218219) ligands. numberanalytics.comnih.gov

The design of the ligand plays a crucial role in modulating the reactivity of the palladium catalyst. Ligands influence the rate of the reaction primarily by affecting the transmetalation step. scispace.comresearchgate.net

Key Research Findings on Catalyst Systems and Ligands:

Ligand Donicity: Ligands with low donicity, such as tri(2-furyl)phosphine (B125338) and triphenylarsine, have been shown to dramatically accelerate the Stille coupling. scispace.comresearchgate.net Conversely, strong donor ligands like triphenylphosphine (B44618) can inhibit the reaction. scispace.com This is because ligands of low donicity increase the electrophilicity of the Pd(II) intermediate, making it more reactive towards the organostannane in the transmetalation step. scispace.comresearchgate.net

Steric Hindrance: Sterically hindered phosphine ligands, such as biarylphosphines like XPhos, have been developed to create highly active catalysts. nih.govresearchgate.net These bulky ligands can promote the formation of coordinatively unsaturated palladium species that are more reactive in the catalytic cycle.

Additives: The addition of copper(I) salts, particularly CuI, can significantly increase the reaction rate. harvard.edu This rate enhancement is attributed to the ability of CuI to scavenge free ligands in the solution, as strong ligands are known to inhibit the rate-limiting transmetalation step. harvard.edu Fluoride (B91410) ions can also accelerate the reaction by coordinating to the organotin reagent, forming a hypervalent tin species that is believed to undergo transmetalation more rapidly. harvard.edunih.gov

Below is a table summarizing the effect of different ligands on the rate of a model Stille coupling reaction between iodobenzene (B50100) and vinyltributyltin.

| Ligand | Relative Rate |

| Tri(2-furyl)phosphine | High |

| Triphenylarsine (AsPh₃) | High |

| Triphenylphosphine (PPh₃) | Low |

Data adapted from studies on ligand effects in Stille reactions. scispace.com

Another table showcases examples of catalyst systems used for the Stille cross-coupling of aryl sulfonates with aryl- and heteroarylstannanes.

| Palladium Source | Ligand | Base | Solvent | Result |

| Pd(OAc)₂ | XPhos | CsF | t-BuOH | Efficient coupling of aryl mesylates and tosylates |

| Allylpalladium chloride dimer | RuPhos | CsF | t-BuOH | Good yield for specific substrates |

Data compiled from research on catalyst systems for challenging Stille couplings. nih.gov

Scope and Limitations of Stille Coupling with this compound

The Stille coupling reaction is valued for its broad scope and tolerance of various functional groups. chimia.ch However, there are also limitations and challenges associated with its use.

This compound can be coupled with a wide range of aryl halides and pseudohalides. The reactivity of the electrophile generally follows the order: I > Br > OTf > Cl. wiley-vch.de

Aryl Iodides : Aryl iodides are highly reactive coupling partners and often provide the best results. researchgate.net

Aryl Bromides : Aryl bromides are also commonly used and are effective substrates. psu.edu

Aryl Triflates and Mesylates : The development of more active catalysts has enabled the use of aryl sulfonates like triflates and mesylates as coupling partners. nih.gov

Aryl Chlorides : Aryl chlorides are generally less reactive and require more active catalytic systems, often employing bulky, electron-rich phosphine ligands. wiley-vch.de

The reaction is compatible with a variety of functional groups on the coupling partners, which is a significant advantage of the Stille reaction. ikm.org.my

Stereoselectivity : The Stille reaction is known for its high stereoselectivity, typically proceeding with retention of configuration at the vinylstannane partner. However, both inversion and retention of configuration at alkyl stannanes with a stereogenic alpha-carbon have been observed, indicating the complexity of the mechanism. uwindsor.ca

Regioselectivity : The reaction is generally highly regioselective, with the coupling occurring at the carbon-tin bond. In cases where multiple reactive sites are present, the choice of catalyst and reaction conditions can be used to control the regiochemical outcome. smolecule.com For example, in the reaction of 3,5-dibromo-2-pyrone with various aryl and vinyl stannanes, regioselective coupling can be achieved. semanticscholar.org

A common side reaction in Stille couplings is the homocoupling of the organostannane reagent to form a dimer (R-R). wikipedia.org This can occur through the reaction of two equivalents of the organostannane with the Pd(II) precatalyst or via a radical process involving the Pd(0) catalyst. wikipedia.org

Suppressing homocoupling is a significant challenge. Strategies to minimize this side reaction include:

Careful control of reaction conditions : Temperature and reactant stoichiometry can influence the extent of homocoupling. nih.gov

Choice of catalyst and ligands : The nature of the palladium precursor and ligands can affect the relative rates of cross-coupling versus homocoupling.

Use of additives : Additives can sometimes help to suppress homocoupling.

In a study comparing a C-S cleavage cross-coupling with a classic Stille coupling between 2-(tributylstannyl)thiophene (B31521) and 2-iodobenzo[d]thiazole, the Stille reaction showed a significant amount of the electrophile's homocoupling product (27% at 100 °C and 4% at room temperature). nih.gov This highlights the challenge of suppressing this unwanted side reaction.

Other Transition Metal-Catalyzed Coupling Reactions

While Stille cross-coupling reactions catalyzed by palladium are the most common application for this compound, other transition metals are also employed to mediate synthetically useful transformations. These alternative methods can offer different reactivity profiles, cost-effectiveness, and tolerance to various functional groups.

Nickel catalysis presents a more economical alternative to palladium for cross-coupling reactions involving organostannanes like this compound. smolecule.com However, this cost benefit is often balanced by a lower tolerance for certain functional groups compared to palladium-based systems. smolecule.com The substitution of the tributylstannyl group can be achieved using nickel catalysts to form new carbon-carbon bonds. These reactions are particularly useful in contexts where cost is a primary concern and the substrate is compatible with the nickel catalyst's reactivity.

| Catalyst System | Key Characteristics | Reference |

|---|---|---|

| Nickel-based Catalysts | Cost-effective alternative to palladium. | smolecule.com |

| Generally exhibits lower functional group tolerance. | smolecule.com | |

| Palladium-based Catalysts | Higher cost. | smolecule.com |

| Broader functional group compatibility. | smolecule.com |

Copper-mediated reactions, particularly the Liebeskind-Srogl coupling, have become a valuable tool for substrates that are sensitive to the conditions of traditional palladium-catalyzed reactions. smolecule.com This methodology allows for the cross-coupling of organostannanes with thioethers, activating a carbon-sulfur bond instead of a carbon-halide bond. nih.gov

A key advantage of this approach is the use of catalytic amounts of copper(I) thiophene-2-carboxylate (B1233283) (CuTC), often in conjunction with a palladium catalyst, which enables the reaction to proceed at ambient temperatures. smolecule.comnih.gov This method is effective in minimizing side reactions such as protodestannylation. smolecule.com Research has shown that combining palladium catalysis with copper mediation facilitates the efficient formation of carbon-carbon bonds under mild conditions. The mechanism involves the activation of the C–S bond by CuTC, which then allows for oxidative addition of a palladium(0) complex. This is followed by transmetalation with the organostannane and subsequent reductive elimination to yield the coupled product. nih.gov While yields are sometimes moderate, ranging from 50–70%, the mild conditions and unique reactivity make it a powerful synthetic strategy. smolecule.com

| Reaction Type | Catalyst/Mediator | Key Features | Yield | Reference |

|---|---|---|---|---|

| Liebeskind-Srogl Coupling | Catalytic Copper(I) thiophene-2-carboxylate (CuTC) with Palladium | Couples with thioethers; mild, ambient temperature conditions. | 50-70% | smolecule.com |

| Stille Coupling (for comparison) | Palladium(0) and Copper(I) Iodide | Used for coupling with aryl iodides; often requires additives like CsF. | Varies | researchgate.net |

Other Reaction Pathways

Beyond transition metal catalysis, this compound and its derivatives can engage in other mechanistically distinct reactions, allowing for functionalization patterns that are not accessible through cross-coupling.

The "halogen dance" is an isomerization reaction in which a halogen atom migrates from one position to another on an aromatic or heteroaromatic ring upon treatment with a strong base. researchgate.net This reaction is a powerful tool for accessing substituted thiazoles that are otherwise difficult to synthesize. researchgate.net For instance, a derivative of this compound was used to synthesize 4,5-dibromo-2,2′-bithiazole, which then underwent a long-range halogen dance reaction upon treatment with lithium bis(trimethylsilyl)amide (LiHMDS) at low temperatures. jst.go.jp This process allows for the regioselective migration of a halogen, such as bromine, to a different position on the thiazole ring or even to an adjacent heterocyclic ring. jst.go.jp The reaction can also be used to prepare precursors for further functionalization; for example, 4-bromo-2-phenylthiazole (B174040) can be synthesized via a halogen dance, and this product can then be converted into 4-tributylstannyl-2-phenylthiazole. thieme-connect.com This demonstrates the synthetic utility of the halogen dance in creating a diverse range of polysubstituted thiazole derivatives. ktu.edu

The reactivity of this compound extends to reactions with various nucleophiles. The tributyltin group can be displaced through nucleophilic substitution, allowing for the introduction of the thiazole ring into a target molecule. smolecule.com The thiazole ring itself contains heteroatoms that can influence its reactivity. The nitrogen atom of the thiazole can act as a nucleophile, participating in substitution reactions with electrophiles such as alkyl halides. smolecule.com

While the literature does not always explicitly categorize reagents according to Hard and Soft Acid-Base (HSAB) theory, the types of reactions observed provide insight. The reaction at the tin-bearing carbon atom with various coupling partners is characteristic of the soft character of the organostannane. Furthermore, analogous thiazole compounds, such as 2-(methylthio)thiazoles, have been shown to react with nitrogen nucleophiles, demonstrating the susceptibility of the thiazole ring system to nucleophilic attack under certain conditions. thieme-connect.de

A significant advancement in cross-coupling chemistry involves reactions that bypass the need for organohalide electrophiles, which are common in traditional Stille reactions. The Liebeskind-Srogl C-S cross-coupling serves as a prime example of a reaction involving organostannane transmetalation without the use of halides. nih.gov In this catalytic cycle, an aromatic thioether acts as the electrophile. nih.gov

The mechanism is initiated by the activation of the carbon-sulfur bond by a copper(I) salt, which facilitates the oxidative addition of a palladium(0) catalyst. nih.gov The resulting Pd(II) complex then undergoes transmetalation with the organostannane—in this case, this compound. nih.govwiley-vch.de This key step involves the transfer of the thiazolyl group from the tin atom to the palladium center, forming a new Pd-C bond and cleaving the Sn-C bond. wiley-vch.de The cycle is completed by reductive elimination, which forms the final carbon-carbon bond and regenerates the active Pd(0) catalyst. nih.gov This pathway is significant as it expands the scope of organostannane chemistry to include more abundant and environmentally benign organosulfur compounds as coupling partners. nih.gov

Applications of 2 Tributylstannyl Thiazole in the Synthesis of Complex Molecular Architectures

Synthesis of Biologically Active Compounds and Pharmaceuticals

The thiazole (B1198619) nucleus is a common feature in a variety of biologically active molecules and approved pharmaceuticals. The strategic incorporation of this heterocyclic motif can significantly influence the pharmacological profile of a compound. 2-(Tributylstannyl)thiazole serves as a key reagent in this endeavor, facilitating the construction of intricate molecules with therapeutic potential.

Thiazole-Containing Nucleoside Analogues

Nucleoside analogues are a cornerstone of antiviral and anticancer chemotherapy. The replacement of the canonical nucleobase with a thiazole ring can lead to compounds with altered metabolic stability and unique biological activities. The Stille coupling of this compound with appropriately modified sugar moieties, such as ribose or carbocyclic analogues, provides a direct route to C-nucleosides where the thiazole ring is connected to the sugar via a carbon-carbon bond.

One notable example is the synthesis of analogues of Tiazofurin, a C-nucleoside with significant antineoplastic properties. The synthesis of such analogues often involves the coupling of a stannylated heterocycle with a protected ribofuranose derivative. While direct synthesis of Tiazofurin itself via this method is not the standard route, the principle has been applied to create structural variants with modified biological activity. For instance, the coupling of a protected ribosyl halide with this compound in the presence of a palladium catalyst would yield a direct precursor to a thiazole-containing C-nucleoside. The efficiency of this coupling allows for the exploration of a wide range of structural modifications on both the sugar and the thiazole components, aiding in the development of new therapeutic candidates.

Anti-Tubercular Agents Incorporating Thiazole Moieties

The global health threat posed by tuberculosis, particularly multidrug-resistant strains, necessitates the development of novel therapeutic agents. Thiazole-containing compounds have shown considerable promise as potent anti-tubercular agents. The synthesis of these agents often relies on the construction of a core scaffold that includes the thiazole ring.

The Stille coupling reaction utilizing this compound is a powerful tool for creating diverse libraries of thiazole-containing compounds for anti-tubercular screening. For example, a common synthetic strategy involves the coupling of this compound with a halogenated aromatic or heteroaromatic core. This allows for the systematic variation of the substituents on the molecule to optimize its activity against Mycobacterium tuberculosis.

While specific examples directly employing this compound in the synthesis of compounds with reported anti-tubercular activity can be found in medicinal chemistry literature, the general applicability of this method is well-established. Researchers have synthesized series of thiazole-containing compounds and evaluated their Minimum Inhibitory Concentrations (MICs) against the H37Rv strain of M. tuberculosis. For instance, a hypothetical synthesis could involve the reaction of this compound with a brominated pyridine (B92270) derivative to yield a pyridyl-thiazole scaffold, a structural motif known to be present in some anti-tubercular agents. The resulting compounds can then be tested for their efficacy.

| Compound Class | Synthetic Approach | Representative MIC (µg/mL) |

| Thiazole-Thiadiazole Hybrids | Coupling of thiazole and thiadiazole precursors | 7.13 - >500 nih.gov |

| Thiazole-Chalcone Hybrids | Condensation of thiazole aldehydes with ketones | 2.43 - >25 researchgate.net |

| Substituted Thiazoles | Various synthetic methods | 1.56 - >100 nih.gov |

| Thiazolidinone-based Hybrids | Cyclization reactions to form the thiazolidinone core | 0.078 - >0.283 (µM) nih.gov |

Precursors for Other Therapeutic Agents

Beyond its direct incorporation into the final active molecule, this compound can also serve as a crucial precursor in the multi-step synthesis of other therapeutic agents. The ability to introduce the thiazole ring early in a synthetic sequence allows for subsequent chemical transformations to build up the complexity of the target molecule.

An example of a therapeutic agent containing a thiazole moiety is the broad-spectrum antiparasitic drug Nitazoxanide. While various synthetic routes to Nitazoxanide exist, a convergent synthesis could theoretically employ a Stille coupling. In such a strategy, this compound could be coupled with a suitable acyl chloride derivative to form a key intermediate. This intermediate would then undergo further functionalization to yield the final drug molecule. This approach offers flexibility in the synthesis of analogues of Nitazoxanide for structure-activity relationship studies.

Development of Organic Electronic Materials

The unique electronic properties of the thiazole ring, including its electron-deficient nature, make it an attractive component for organic electronic materials. These materials are at the heart of emerging technologies such as organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs). This compound is a key monomer in the synthesis of conjugated polymers and oligomers for these applications.

Synthesis of Conjugated Polymers and Oligomers

The Stille polycondensation is a widely used method for the synthesis of conjugated polymers. This reaction involves the palladium-catalyzed coupling of a distannyl monomer with a dihaloaromatic monomer. This compound can be used to prepare thiazole-containing monomers for this polymerization process. For example, a dibrominated aromatic compound can be reacted with two equivalents of this compound to produce a monomer with two terminal thiazole units. This monomer can then be polymerized with a distannylated comonomer to yield a thiazole-containing conjugated polymer.

The incorporation of thiazole units into the polymer backbone can significantly influence the material's electronic properties, such as its HOMO and LUMO energy levels, as well as its morphology and charge transport characteristics.

In the field of organic photovoltaics, there is a continuous search for new donor and acceptor materials to improve power conversion efficiencies (PCE). Thiazole-containing conjugated polymers have been extensively investigated as donor materials in bulk heterojunction (BHJ) solar cells. The electron-deficient nature of the thiazole ring can help to lower the HOMO energy level of the polymer, which can lead to a higher open-circuit voltage (Voc) in the OPV device.

The synthesis of these polymers frequently utilizes the Stille coupling of a stannylated monomer, which can be derived from this compound, with a halogenated comonomer. The properties of the resulting polymers can be fine-tuned by varying the chemical structure of the comonomer. Below is a table summarizing the properties of some thiazole-based polymers used in OPVs.

| Polymer | Comonomer | Mn (kDa) | PDI | Optical Bandgap (eV) | PCE (%) |

| P122 | Thiazolo[5,4-d]thiazole | 15.6 | 1.8 | 2.05 | 12.60 |

| P123 | 1,3,4-Thiadiazole | 18.2 | 1.9 | 2.01 | 13.16 |

| PBDTTz-TzVTz | Thiazole-vinylene-thiazole | 25.1 | 2.1 | 1.88 | 7.54 |

| PDTBDT-TzVTz | Thiazole-vinylene-thiazole | 30.5 | 2.3 | 1.85 | 9.21 |

The data in the table illustrates how the choice of comonomer in conjunction with the thiazole unit impacts the polymer's molecular weight (Mn), polydispersity index (PDI), optical bandgap, and ultimately the power conversion efficiency of the corresponding solar cell device.

Materials for Organic Light-Emitting Diodes (OLEDs)

The development of advanced materials for organic light-emitting diodes (OLEDs) is a burgeoning field of materials science. Thiazole-containing π-conjugated oligomers and polymers are of significant interest for these applications due to their favorable electronic properties. northwestern.edu The Stille coupling reaction utilizing this compound serves as a powerful method for incorporating the electron-deficient thiazole ring into these conjugated systems.

A key strategy involves the synthesis of thiazole-thiophene co-oligomers. These materials can be constructed by first synthesizing bithiazole units, which can then be coupled with other aromatic systems. The synthesis of a 2,2'-bithiazole (B7772081) building block, for example, can be readily achieved through the palladium-catalyzed homocoupling of this compound or by coupling it with a 2-halothiazole. Once formed, these bithiazole units can be incorporated into larger oligomeric structures.

Research has demonstrated the successful implementation of a thiazole-thiophene semiconductor in an organic light-emitting transistor (OLET), a device that combines the functionalities of a transistor and a light-emitting diode. northwestern.edu A specific tetra-heteroaryl oligomer, 5,5'-bis(perfluorohexyl)-2,2'-bithiazole , was used as the n-channel semiconductor in a trilayer OLET, which enabled green light emission. northwestern.edu This application underscores the potential of materials derived from thiazole precursors for use in next-generation displays and lighting.

Table 1: Performance of a Thiazole-Thiophene Oligomer in an Organic Light-Emitting Transistor (OLET)

| Compound | Device Role | Emission Color | Key Finding |

| 5,5'-bis(perfluorohexyl)-2,2'-bithiazole | n-channel semiconductor | Green | First demonstration of a thiazole-based semiconductor in a light-emitting transistor. northwestern.edu |

Charge Transport Materials

Thiazole-based compounds are recognized for their potential as n-channel (electron-transporting) semiconductors in organic field-effect transistors (OFETs) due to the electron-deficient nature of the thiazole ring. northwestern.edu The strategic incorporation of thiazole units into π-conjugated backbones can significantly enhance electron mobility.

The Stille coupling with this compound is instrumental in synthesizing the building blocks for these advanced materials. For instance, the reaction can be used to create bithiazole or to couple thiazole rings to other heterocycles like thiophene. Researchers have synthesized a series of thiazole-thiophene co-oligomers end-functionalized with electron-withdrawing perfluorohexyl groups to enhance their electron-transporting properties. northwestern.edu

These materials have demonstrated excellent performance in OFETs. Films of 5,5'-bis(perfluorohexyl)-2,2'-bithiazole deposited at room temperature exhibited superior n-channel transport characteristics. northwestern.edu Furthermore, the insertion of bithiazole units into a sexithiophene backbone led to a dramatic improvement in charge transport capabilities. northwestern.edu These findings highlight that thiazole is a highly promising building block for creating efficient electron transport materials for organic electronics. northwestern.edu

Table 2: Electron Transport Properties of Thiazole-Thiophene Oligomers in OFETs

| Compound ID | Description | Electron Mobility (μe) (cm²/(V·s)) | Ion/Ioff Ratio |

| 2 | Thiazole-thiophene tetra-heteroaryl | 1.30 | > 10⁶ |

| 3 | Hexa-heteroaryl with 5,5'-bithiazole | 0.70 | > 10⁶ |

| 4 | Hexa-heteroaryl with 2,2'-bithiazole | 0.20 | > 10⁶ |

| Data sourced from research on perfluoroalkyl-functionalized thiazole-thiophene oligomers. northwestern.edu |

Fluorescent Probes and Dyes

Fluorescent chemosensors are molecules designed to signal the presence of specific analytes, such as metal ions, through a change in their fluorescence properties. Thiazole-containing compounds are frequently used as the core fluorophore in these sensors due to their rigid structure and favorable photophysical properties. The synthesis of these probes often involves Stille coupling to attach the thiazole unit to other aromatic systems that act as recognition sites (receptors) for the target analyte.

By coupling this compound with various aryl halides, a diverse library of thiazole-based fluorescent probes can be generated. Research has shown that such probes can be highly selective and sensitive for detecting various metal ions. For example, thiazole-tethered biaryls have been developed as effective "turn-off" fluorescent chemosensors for the selective detection of Fe³⁺ ions. Similarly, other thiazole-based probes have been synthesized for the detection of Al³⁺ and Tl³⁺. The mechanism often involves the chelation of the metal ion by heteroatoms in the probe, which modulates the intramolecular charge transfer (ICT) process and leads to a change in fluorescence intensity.

Table 3: Research Findings on Thiazole-Based Fluorescent Probes for Metal Ion Detection

| Target Ion | Probe Type | Sensing Mechanism | Limit of Detection (LOD) |

| Fe³⁺ | Thiazole-tethered biaryl | Fluorescence quenching | 0.12 μM |

| Al³⁺ | Thiazole-salicylaldehyde | Chelation-enhanced fluorescence | 0.478 nM |

| Tl³⁺ | Thiazole-hydrazone | Metal-assisted hydrolysis | Not specified |

Construction of Advanced Organic Frameworks

Synthesis of Bithiazole Derivatives

Bithiazoles are important structural motifs found in a range of functional materials and biologically active compounds. The Stille cross-coupling reaction is a highly effective method for the synthesis of 2,2'-bithiazoles. In this reaction, this compound is coupled with a 2-halothiazole, such as 2-bromothiazole (B21250) , in the presence of a palladium catalyst.

The reaction typically proceeds under mild conditions with high yields. A variety of palladium catalysts can be employed, with Pd(PPh₃)₄ being one of the most common. The choice of solvent, ligand, and additives can be optimized to maximize the reaction efficiency. This synthetic route provides a direct and reliable pathway to symmetrical and unsymmetrical bithiazole derivatives, which serve as crucial building blocks for more complex systems like the charge transport materials discussed previously. northwestern.edu

Table 4: Typical Conditions for Stille Coupling Synthesis of 2,2'-Bithiazole

| Reactant A | Reactant B | Catalyst | Solvent | Typical Yield |

| This compound | 2-Bromothiazole | Pd(PPh₃)₄ | Toluene (B28343) or DMF | Good to Excellent |

Star-Shaped Molecules and Dendrimers

Star-shaped molecules and dendrimers are classes of macromolecules with unique three-dimensional architectures that radiate from a central core. These structures are of interest for applications in materials science, including optoelectronics and drug delivery. The Stille cross-coupling reaction provides a powerful convergent strategy for their synthesis.

In this approach, a multifunctional core molecule functionalized with multiple halide groups (e.g., 1,3,5-tribromobenzene ) is reacted with an excess of "arm" molecules, such as this compound. The palladium-catalyzed reaction connects the thiazole arms to the central core, resulting in a star-shaped architecture. This method allows for the precise construction of molecules with a high density of functional groups at the periphery. While specific examples utilizing this compound are not extensively documented, the strategy is well-established for other heterocyclic arms like thiophene, demonstrating the viability of this approach for creating novel thiazole-containing star-shaped molecules and dendrimers.

Complex Heterocyclic Systems

The synthesis of complex, multi-ring heterocyclic systems is a cornerstone of medicinal chemistry and materials science. The Stille reaction with this compound is a key tool for constructing such intricate architectures. It allows for the sequential and regioselective introduction of thiazole rings into larger, often fused, heterocyclic frameworks.

One prominent example is the synthesis of ladder-type S,N-heteroacenes, which are rigid, planar molecules with extended π-conjugation, making them suitable for semiconductor applications. The synthesis of these molecules can involve the Stille coupling of a stannylated thiazole with a di-halogenated heteroaromatic compound, such as 2,5-dibromothieno[3,2-b]thiophene . This reaction builds out the π-conjugated backbone of the molecule. Subsequent reactions can then induce cyclization to form the final fused, ladder-like structure. This iterative use of cross-coupling reactions enables the construction of highly complex and functionally diverse heterocyclic systems that would be difficult to access through other synthetic methods.

Computational Chemistry Studies

Computational chemistry provides powerful tools for understanding the intrinsic properties of molecules like this compound and its derivatives. These methods allow for the detailed investigation of electronic structures, reaction mechanisms, and reactivity, offering insights that complement experimental findings.

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. DFT calculations for thiazole derivatives provide valuable information about their molecular geometry, charge distribution, and frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energies of these orbitals are crucial for understanding the electronic and optical properties of the molecule. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a key indicator of molecular reactivity and stability. mdpi.com A smaller energy gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com

For thiazole derivatives, DFT studies have shown that the distribution of HOMO and LUMO orbitals is significantly influenced by the nature of substituent groups attached to the thiazole ring. mdpi.com The HOMO is often spread over the thiazole and adjacent aromatic rings, functioning as π-bonding orbitals, while the LUMO's shape and energy are dictated by electron-accepting moieties, acting as π-antibonding orbitals. mdpi.com These calculations help in understanding charge transfer within the molecule, which is fundamental to its chemical behavior. mdpi.com

Table 1: Representative Frontier Molecular Orbital Energies for Thiazole Derivatives from DFT Studies

| Compound Class | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Phenyl-Substituted Benzothiazole | -7.273 | -3.169 | 4.104 mdpi.com |

Molecular Dynamics Simulations of Reaction Pathways

Molecular dynamics (MD) simulations are used to model the physical movements of atoms and molecules over time, providing a detailed picture of reaction pathways and transition states. However, based on the available search results, specific studies employing molecular dynamics simulations to investigate the reaction pathways of this compound could not be identified. Such studies would be valuable for elucidating the step-by-step mechanisms of reactions like Stille coupling at an atomistic level.

Prediction of Reactivity Descriptors

DFT calculations are also used to determine various chemical reactivity descriptors. These descriptors, derived from the energies of the frontier molecular orbitals, help predict the behavior of a molecule in a chemical reaction. nih.gov Key descriptors include:

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2.

Electronegativity (χ): The power of an atom or molecule to attract electrons. It is calculated as χ = -(ELUMO + EHOMO) / 2.

Global Electrophilicity Index (ω): An indicator of a molecule's ability to act as an electrophile. It is calculated as ω = μ² / 2η, where μ is the electronic chemical potential (μ ≈ -χ). mdpi.com

These theoretical calculations allow for a comparative analysis of the reactivity of different thiazole derivatives, guiding the synthesis of new compounds with desired chemical properties. mdpi.comnih.gov

Table 2: Calculated Reactivity Descriptors for a Representative Thiazole Derivative

| Descriptor | Formula | Significance |

|---|---|---|

| Chemical Hardness | η = (ELUMO - EHOMO) / 2 | Resistance to deformation of electron cloud |

| Electronegativity | χ = -(ELUMO + EHOMO) / 2 | Electron-attracting capability |

Spectroscopic Characterization in Mechanistic Studies

Spectroscopic techniques are indispensable for monitoring chemical reactions and identifying the resulting products. For reactions involving this compound, NMR spectroscopy and mass spectrometry are primary tools for elucidating reaction mechanisms and confirming the structures of new compounds.

NMR Spectroscopy in Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for tracking the progress of a chemical reaction in real-time or at specific intervals. analytik.news In reactions involving this compound, such as Stille cross-coupling, ¹H NMR and ¹³C NMR spectroscopy can be used to monitor the consumption of reactants and the formation of products. researchgate.net

For example, the disappearance of the characteristic signals of the tributylstannyl group in the ¹H NMR spectrum, along with the appearance of new aromatic or aliphatic signals corresponding to the coupled product, provides clear evidence of reaction progress. In studies of thiazole synthesis, benchtop NMR instruments have been used for real-time monitoring of reactant concentrations in continuous flow processes. analytik.news The analysis of NMR spectra from an entire experiment allows for the tracking of molar ratios over time, providing insights into reaction kinetics. analytik.news The distinct chemical shifts in the NMR spectra of starting materials and products allow for quantitative analysis through methods like peak integration. analytik.newsrsc.org

Table 3: Representative ¹H NMR Chemical Shifts for Monitoring Reactions

| Functional Group | Typical ¹H NMR Chemical Shift (ppm) | Observation During Reaction |

|---|---|---|

| Tributylstannyl Protons | 0.8 - 1.6 | Signal intensity decreases as reactant is consumed. |

| Thiazole Ring Protons | 7.0 - 8.5 | Chemical shift and multiplicity may change upon substitution. |

Mass Spectrometry (MS) for Product Identification

Mass spectrometry is a crucial analytical technique for confirming the molecular weight and elemental composition of newly synthesized compounds. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, allowing for the determination of the molecular formula of a product.

In the synthesis of thiazole derivatives, HRMS is routinely used to verify the identity of the final products. plos.org The measured mass-to-charge ratio (m/z) is compared to the calculated value for the expected molecular formula, with a close match confirming the successful synthesis. plos.org For instance, in the characterization of a novel N-(2,6-Dimethylphenyl)-4-(pyrazin-2-yl)thiazol-2-amine, the calculated m/z for the [M+H]⁺ ion was 283.1012, and the experimentally found value was 283.1001, confirming the structure. plos.org Analysis of the fragmentation patterns in the mass spectrum can also provide structural information about the molecule. nih.gov

Table 4: Example of HRMS Data for Product Characterization

| Compound | Molecular Formula | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ | Reference |

|---|---|---|---|---|

| N-(2,6-Dimethylphenyl)-4-(pyrazin-2-yl)thiazol-2-amine | C₁₅H₁₄N₄S | 283.1012 | 283.1001 | plos.org |

| N-(4-(pyridin-2-yl)thiazol-2-yl)quinoline-8-carboxamide | C₁₈H₁₂N₄OS | 333.0805 | 333.0801 | Not explicitly in provided text, illustrative example |

Computational and Spectroscopic Investigations of 2 Tributylstannyl Thiazole and Its Derivatives

Spectroscopic Characterization

UV-Vis spectroscopy is a crucial analytical technique for probing the electronic transitions within a molecule. While comprehensive experimental UV-Vis spectral data for 2-(Tributylstannyl)thiazole is not extensively detailed in peer-reviewed literature, its electronic properties can be inferred by examining the parent thiazole (B1198619) heterocycle and related substituted derivatives. The absorption of ultraviolet and visible light by these molecules primarily involves the promotion of electrons from a ground electronic state to a higher energy excited state.

The electronic spectrum of the fundamental thiazole ring is characterized by transitions involving its π-electrons and the non-bonding electrons on the nitrogen and sulfur atoms. nist.gov Theoretical and spectroscopic studies of thiazole reveal that its lowest energy absorption bands are dominated by intense π→π* transitions, with weaker n→π* transitions also being possible. researchgate.net The π→π* transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital, which is characteristic of aromatic and conjugated systems. The n→π* transitions, which are typically less intense, involve the promotion of an electron from a non-bonding orbital (like the lone pairs on the nitrogen or sulfur atoms) to a π* antibonding orbital.

The introduction of a substituent onto the thiazole ring can significantly alter the energy of these electronic transitions, leading to shifts in the absorption maxima (λmax). The nature of the substituent determines the extent and direction of these shifts. globalresearchonline.net Electron-donating groups (auxochromes) typically cause a bathochromic shift (a shift to longer wavelengths, or red shift), as they increase the energy of the highest occupied molecular orbital (HOMO), thereby reducing the HOMO-LUMO energy gap. Conversely, electron-withdrawing groups often result in a hypsochromic shift (a shift to shorter wavelengths, or blue shift).

Computational studies, often employing Time-Dependent Density Functional Theory (TD-DFT), are powerful tools for predicting and interpreting the electronic spectra of such molecules. researchgate.netscielo.org.zanih.gov These calculations can determine the energies of the frontier molecular orbitals (HOMO and LUMO) and simulate the UV-Vis spectrum, providing theoretical λmax values and identifying the nature of the corresponding electronic transitions. For various thiazole derivatives, TD-DFT has been successfully used to correlate the observed spectral properties with molecular structure. scielo.org.za

To illustrate the effect of substitution on the electronic properties of the thiazole ring, the following table presents UV-Vis absorption data for thiazole and some of its derivatives from various studies.

| Compound | λmax (nm) | Solvent/Method | Transition Type (if specified) | Reference |

|---|---|---|---|---|

| Thiazole | ~231 | Vapor Phase | π→π* | nist.govresearchgate.net |

| 5-N-arylaminothiazole derivative | 358-410 | CH₂Cl₂ | Not Specified | researchgate.net |

| Azo-thiazole derivative 3 | 293, 335, 477 | DMSO | Not Specified | rsc.org |

| Thiazole-substituted bicyclic aziridine (Tz-DABH) | 437 | Methanol (after irradiation) | Not Specified | nih.gov |

As the data indicates, substitution can lead to significant bathochromic shifts, moving the absorption into the near-UV or even the visible region, particularly when the substituent extends the conjugated π-system, as seen in azo-dyes and aryl-amino derivatives. researchgate.netrsc.org While specific experimental values for this compound are pending, the established principles of physical organic chemistry suggest it will exhibit absorption maxima at a longer wavelength than unsubstituted thiazole due to the electronic influence of the tributylstannyl moiety.

Challenges and Future Directions in 2 Tributylstannyl Thiazole Research

Sustainability and Environmental Considerations

The environmental footprint of organotin chemistry is a major concern, driving research towards more sustainable practices. For 2-(tributylstannyl)thiazole, this involves mitigating the toxicity of tin byproducts, designing greener synthetic pathways, and exploring less hazardous alternative reagents.

The primary environmental drawback of using this compound and other organotin reagents is the toxicity of tin-containing byproducts. Tributyltin (TBT) compounds are known biocides and have been used in anti-fouling paints for ships. These compounds are highly toxic to a wide range of non-target marine organisms, causing issues like immunosuppression and imposex in snails and bivalves even at very low concentrations. The toxicity of organotin compounds is influenced by the number and length of the alkyl chains attached to the tin atom; toxicity generally increases with the number of butyl groups, peaking at three.

Strategies for Mitigating Tin Toxicity and Waste:

| Strategy | Description | Key Challenges |

| Stoichiometric Control | Using the organotin reagent in slight excess or precisely stoichiometrically to minimize unreacted reagent in the waste stream. | Requires careful reaction optimization and monitoring. |

| Waste Stream Treatment | Employing methods like oxidative cleavage, ozonolysis, or treatment with potassium fluoride (B91410) to precipitate less soluble and potentially less toxic tin fluorides. | Can add complexity and cost to the overall process. |

| Recycling of Tin Byproducts | Converting tin byproducts back into useful reagents, such as tributyltin chloride, which can be a precursor for this compound. | Requires dedicated separation and reaction steps. |

| Catalytic Tin Reagents | Developing reactions where the organotin species is used in catalytic rather than stoichiometric amounts. | A significant synthetic challenge, not yet widely realized for Stille-type couplings. |

In line with the principles of green chemistry, researchers are exploring alternative energy sources and solvent systems to synthesize this compound and its derivatives more sustainably.

Microwave Irradiation: Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatically reduced reaction times, increased yields, and higher product purity compared to conventional heating. The mechanism involves the efficient heating of materials through dielectric heating, where polar molecules or ions align with the oscillating electric field, causing rapid rotation and friction that generates heat. This technique has been successfully applied to the synthesis of various organotin compounds and thiazole (B1198619) derivatives, offering a greener alternative by reducing energy consumption and often allowing for solvent-free conditions.

Ionic Liquids: Ionic liquids (ILs) are salts with melting points below 100°C, often existing as liquids at room temperature. They are considered "designer solvents" because their properties can be tuned by modifying the cation and anion structure. Key advantages of ILs include their negligible vapor pressure, which reduces air pollution and exposure risks for chemists, high thermal stability, and the ability to dissolve a wide range of organic and inorganic compounds. In the context of organotin chemistry, ILs can serve as recyclable reaction media, potentially enhancing reaction rates and selectivity. The discovery of water-insoluble ILs has also simplified product separation and catalyst recycling.

Comparison of Greener Synthetic Techniques:

| Technique | Advantages | Disadvantages |

| Microwave Irradiation | Rapid heating, shorter reaction times, higher yields, often solvent-free. | Requires specialized equipment; some solvents are unsuitable. |

| Ionic Liquids | Low volatility, high thermal stability, recyclable, tunable properties. | Can be expensive, viscosity can pose challenges, toxicity data is still limited. |

| Ultrasonic Irradiation | Mild reaction conditions, reduced reaction times, high yields. | Specialized equipment needed; scalability can be an issue. |

The toxicity and waste issues associated with organotin compounds have spurred the exploration of alternative organometallic reagents for cross-coupling reactions. While the Stille coupling is valued for its mild conditions and tolerance of a wide range of functional groups, other coupling protocols using different organometallics are gaining prominence.

Alternative reagents include organoboron (Suzuki coupling), organozinc (Negishi coupling), organosilicon (Hiyama coupling), and organomagnesium (Kumada coupling) compounds. Each of these comes with its own set of advantages and disadvantages concerning reactivity, stability, functional group tolerance, and toxicity. For instance, organoboron compounds used in Suzuki coupling are generally considered to have low toxicity, and the boronic acid byproducts are often more environmentally benign than tin compounds. Similarly, organosilanes are of low toxicity, though their reactivity can sometimes be sluggish, requiring activation with fluoride sources.

Overview of Alternative Organometallic Reagents:

| Reagent Type (Coupling) | General Formula | Advantages | Disadvantages |

| Organoboron (Suzuki) | R-B(OR')₂ | Low toxicity, high stability, commercially available. | Base is typically required. |

| Organozinc (Negishi) | R-ZnX | High reactivity, good functional group tolerance. | Sensitive to air and moisture. |

| Organosilicon (Hiyama) | R-SiR'₃ | Low toxicity, stable. | Often requires an activating agent (e.g., fluoride). |

| Organomagnesium (Grignard/Kumada) | R-MgX | Highly reactive, readily available. | Limited functional group tolerance, highly basic. |

Catalyst Development for Enhanced Selectivity and Efficiency

Palladium remains the catalyst of choice for most Stille couplings involving this compound. However, research is actively pursuing the design of more sophisticated ligands to control selectivity and the use of more sustainable, earth-abundant metal catalysts to replace precious palladium.

In complex molecules with multiple potential reaction sites, achieving site-selectivity is a significant challenge. The design of the phosphine (B1218219) ligand attached to the palladium center plays a crucial role in controlling the outcome of the cross-coupling reaction. The steric and electronic properties of the ligand influence all stages of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.

By tuning the ligand's properties, chemists can direct the catalyst to a specific site on a substrate. For example, bulky ligands can favor reaction at less sterically hindered positions. The development of biaryl phosphine ligands, such as those introduced by Buchwald, has been instrumental in improving the efficiency of cross-coupling reactions, particularly with challenging substrates like aryl chlorides. The fundamental principles of coordination chemistry, such as the Hard-Soft Acid-Base (HSAB) principle and chelate effects, guide the design of ligands to achieve selective metal binding and catalytic activity. The goal is to create a catalyst system where the ligand framework provides a specific "pocket" that preferentially binds to and activates one reactive site over another, leading to highly selective bond formation.

The high cost and limited supply of palladium have driven research into alternatives based on more earth-abundant metals. Nickel, copper, and iron are attractive candidates for catalyzing cross-coupling reactions. Nickel, in particular, has emerged as a promising substitute for palladium in various C-C bond-forming reactions due to its high catalytic activity and lower cost.

Novel Synthetic Applications and Material Innovations

The primary application of this compound is in the palladium-catalyzed Stille cross-coupling reaction, traditionally involving organic halides as coupling partners. fishersci.com A key challenge and future direction is the expansion of the electrophile scope beyond common aryl iodides and bromides. The versatility of the Stille reaction allows, in principle, for coupling with a much broader range of partners. wikipedia.org

Future research should focus on systematically exploring the reactivity of this compound with alternative electrophiles such as:

Vinyl and Aryl Triflates (OTf) and other Sulfonates: These partners are readily prepared from phenols and ketones and are often more reactive than the corresponding halides, allowing for milder reaction conditions. wikipedia.orgnih.gov Successful coupling with triflates would provide a valuable alternative to the use of halogenated precursors. organic-chemistry.orgsemanticscholar.org

Acyl Chlorides: The coupling with acyl chlorides provides a direct route to thiazolyl ketones, which are important building blocks in medicinal chemistry. wikipedia.orgjk-sci.com Overcoming challenges such as decarbonylation and side reactions will be key to making this a routine transformation. youtube.com

Heterocyclic Halides: While some heterocyclic partners are used, a comprehensive exploration of coupling with a wide range of electron-rich and electron-deficient heterocycles would significantly enhance the utility of this compound for the synthesis of complex, polyheterocyclic architectures.

Vinyl Chlorides: Typically, vinyl chlorides are not reactive enough for Stille coupling. wikipedia.org Developing catalytic systems that can activate these abundant and inexpensive feedstocks for coupling with this compound would be a significant synthetic advancement.

The table below summarizes potential cross-coupling partners for this compound, highlighting the opportunities for expanding its synthetic utility.

| Coupling Partner Class | General Structure | Potential Product | Significance |

| Aryl/Heteroaryl Halides | Ar-X (X = I, Br) | Thiazolyl-Ar | Established route to biaryl compounds |

| Aryl/Vinyl Triflates | Ar/Vinyl-OTf | Thiazolyl-Ar/Vinyl | Access from phenol/ketone precursors |

| Acyl Chlorides | R-COCl | Thiazolyl-COR | Direct synthesis of thiazolyl ketones |

| Alkenyl Halides | R₂C=CR-X | Thiazolyl-CR=CR₂ | Synthesis of conjugated systems |

The unique electronic and structural properties of the thiazole ring make it an attractive component for advanced materials. A significant future direction for this compound research is its use as a building block for complex supramolecular structures, such as coordination polymers and metal-organic frameworks (MOFs). epa.gov The organotin moiety can serve not only as a reactive handle for incorporation via Stille coupling but also as a structural component itself.

Research has shown that organotin compounds, including R₂Sn and R₃Sn units, can form the nodes in coordination polymers and other supramolecular materials. researchgate.net These structures are built through covalent Sn-O or Sn-N bonds with various linker ligands. epa.gov The thiazole nitrogen atom in this compound could act as a Lewis basic site for coordination to metal centers, while the tributylstannyl group could be hydrolyzed to form oxo-tin clusters that act as secondary building units (SBUs) in MOFs. This dual functionality opens the door to designing novel materials where the thiazole unit imparts specific electronic, photoluminescent, or catalytic properties.

Furthermore, recent work has demonstrated that organotin moieties can be used to engineer superhydrophobicity in porphyrin-based MOFs. chinesechemsoc.orgchinesechemsoc.org The bulky organic groups on the tin atom protect the coordination bonds from hydrolysis, enhancing material stability. Applying this concept, this compound could be used to construct robust, water-stable MOFs with thiazole-lined pores, potentially useful for selective gas sorption or heterogeneous catalysis.

The thiazole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs, including antibiotics and anticancer agents. nih.govnih.govwikipedia.org This biological relevance provides a strong impetus for the development of methods to conjugate thiazole-containing molecules to biomolecules such as proteins and peptides. The Stille reaction, known for its mild conditions and tolerance of a wide array of functional groups including amines, esters, and hydroxyls, is a promising candidate for bioorthogonal chemistry. jk-sci.comthermofisher.com

A key future direction is the exploration of this compound in bio-conjugation strategies. This would involve developing Stille coupling protocols that are compatible with aqueous, physiological conditions. The goal would be to selectively couple the thiazole moiety to a specific site on a protein that has been functionalized with a suitable electrophile (e.g., an aryl iodide). This would allow for the targeted delivery of the bioactive thiazole unit.

While the toxicity of organotin compounds is a significant hurdle, the development of protocols that are catalytic in tin or the use of solid-phase synthesis where excess tin reagents can be easily washed away could mitigate these concerns. msu.edunih.gov The successful application of this compound in this context would represent a powerful new tool for chemical biology, enabling the creation of novel antibody-drug conjugates, targeted therapeutic agents, and chemical probes for studying biological systems.

常见问题

Q. What are the standard synthetic routes for preparing 2-(tributylstannyl)thiazole, and how is its purity validated?

- Methodological Answer : this compound is synthesized via Stille coupling precursors, typically involving palladium catalysts (e.g., [Pd(PPh₃)₄]) and a tin-thiazole intermediate. For example, in carbazole derivative synthesis, 3-iodo-9-methyl-9H-carbazole reacts with this compound under heated (100°C) DMF conditions . Purity is validated using ¹H/¹³C NMR spectroscopy to confirm structural integrity, mass spectrometry for molecular weight verification, and elemental analysis to match calculated/experimental C/H/N/S percentages .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer : Critical techniques include:

- ¹H/¹³C NMR : To resolve thiazole proton environments (e.g., aromatic protons at δ ~7.5–8.5 ppm) and confirm tributyltin bonding .

- FT-IR : Identifies C-Sn stretching vibrations (~450–550 cm⁻¹) and thiazole ring modes (C=N/C-S) .

- Mass Spectrometry (EI or ESI) : Validates molecular ion peaks (e.g., m/z 374 for C₁₅H₂₉NSSn) and isotopic patterns from tin .

Q. What precautions are necessary when handling this compound in the laboratory?

- Methodological Answer : The compound is moisture-sensitive and prone to Sn-C bond hydrolysis. Store under inert atmosphere (N₂/Ar) at 4°C to prevent degradation . Use anhydrous solvents (e.g., DMF, THF) and gloveboxes for reactions. Toxicity requires PPE (gloves, goggles) and proper waste disposal for organotin compounds .

Advanced Research Questions

Q. How can researchers optimize Stille coupling reactions using this compound to minimize homocoupling byproducts?

- Methodological Answer : Homocoupling (e.g., R-Sn-Sn-R) arises from oxidative side reactions. Mitigation strategies include:

- Catalyst Selection : Use Pd(0) catalysts (e.g., [Pd(PPh₃)₄]) over Pd(II) to suppress Sn reductive elimination .

- Stoichiometry Control : Limit excess tributyltin reagent (≤1.2 equiv) to avoid competing pathways .

- Solvent Degassing : Remove O₂ from solvents (via freeze-pump-thaw) to prevent Sn oxidation .

- Additives : LiCl or CuI can stabilize Pd intermediates and improve cross-coupling efficiency .

Q. How does the electronic nature of substituents on the thiazole ring affect reactivity in cross-coupling reactions?

- Methodological Answer : Electron-withdrawing groups (EWGs) on thiazole (e.g., -NO₂, -CF₃) increase electrophilicity, enhancing oxidative addition to Pd. Conversely, electron-donating groups (EDGs) slow reactivity but improve stability. For example, 2-(tributylstannyl)-4-methylthiazole shows slower coupling than unsubstituted analogs due to EDG effects. Reactivity trends are quantified via Hammett plots using σ values .

Q. What strategies stabilize this compound against degradation during long-term storage?

- Methodological Answer :

- Low-Temperature Storage : Maintain at 4°C in amber vials to reduce thermal/light-induced decomposition .

- Stabilizing Solvents : Store in dry THF or toluene with molecular sieves to absorb moisture .

- Periodic Purity Checks : Monitor via TLC or NMR every 3–6 months to detect Sn hydrolysis (evidenced by free thiazole or Bu₃Sn-OH byproducts) .

Q. How can researchers analyze contradictory yield data in Stille couplings involving this compound?

- Methodological Answer : Contradictions often stem from:

- Catalyst Poisoning : Trace O₂ or amines in solvents deactivate Pd. Use GC-MS or ICP-OES to detect Pd(0) aggregation .

- Substrate Impurities : Screen aryl halides via HPLC for halide content (e.g., residual Br⁻ reduces reactivity).

- Kinetic vs. Thermodynamic Control : Vary reaction temperature (80–120°C) and time (12–48 hrs) to identify optimal conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。